2-Chloro-N-(4-(trifluoromethyl)phenyl)pyrimidin-4-amine
Overview
Description
2-Chloro-N-(4-(trifluoromethyl)phenyl)pyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a trifluoromethyl group in the compound enhances its pharmacological properties, making it a valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(4-(trifluoromethyl)phenyl)pyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chloro-2-(trifluoromethyl)pyrimidine and 4-(trifluoromethyl)aniline.
Coupling Reaction: The two starting materials undergo a coupling reaction in the presence of a suitable catalyst, such as palladium, to form the desired product.
Reaction Conditions: The reaction is usually carried out in an organic solvent, such as dimethylformamide (DMF), at elevated temperatures (around 100-150°C) under an inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(4-(trifluoromethyl)phenyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to modify its functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents, such as DMF or dimethyl sulfoxide (DMSO), at moderate temperatures (50-100°C).
Oxidation and Reduction Reactions: Oxidizing agents, such as hydrogen peroxide or potassium permanganate, and reducing agents, such as sodium borohydride, are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Chloro-N-(4-(trifluoromethyl)phenyl)pyrimidin-4-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and anti-inflammatory activities.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Agricultural Chemistry: It is explored for its potential use as a fungicide or herbicide due to its ability to inhibit specific enzymes in plants.
Material Science: The compound is investigated for its potential use in the development of advanced materials, such as organic semiconductors and liquid crystals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(4-(trifluoromethyl)phenyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(trifluoromethyl)pyrimidine: A closely related compound with similar chemical properties but lacking the phenyl group.
4-Chloro-2-(trifluoromethyl)aniline: Another related compound with a similar trifluoromethyl group but different core structure.
Uniqueness
2-Chloro-N-(4-(trifluoromethyl)phenyl)pyrimidin-4-amine is unique due to the presence of both the pyrimidine and phenyl groups, which contribute to its enhanced biological activity and versatility in various applications. The trifluoromethyl group further enhances its pharmacological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-chloro-N-[4-(trifluoromethyl)phenyl]pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3N3/c12-10-16-6-5-9(18-10)17-8-3-1-7(2-4-8)11(13,14)15/h1-6H,(H,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJRMIBMSVWSQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC2=NC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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